Sorbic acid

Description

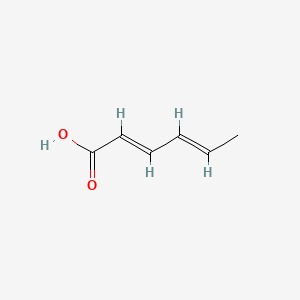

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2, Array | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34344-66-6 | |

| Record name | Sorbic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34344-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021277 | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition. | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol) | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³ | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C: | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder | |

CAS No. |

110-44-1, 22500-92-1 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X045WJ989B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Sorbic Acid

Abstract

This compound and its more soluble salts, the sorbates, are extensively utilized as preservatives in the food, beverage, and pharmaceutical industries due to their efficacy against a broad spectrum of molds, yeasts, and select bacteria.[1][2] This technical guide provides a comprehensive examination of the multifaceted antimicrobial mechanism of action of this compound. It delves into the critical role of pH, the disruption of cell membrane integrity, the inhibition of key metabolic enzymes, and the impact on intracellular pH homeostasis. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to offer a thorough resource for researchers and development professionals.

The Pivotal Role of pH and the Undissociated Molecule

The antimicrobial efficacy of this compound is intrinsically linked to the pH of the surrounding medium.[3] this compound is a weak acid with a pKa of 4.75.[4][5] At pH values below its pKa, a greater proportion of the acid exists in its undissociated, lipophilic form. This uncharged state allows the molecule to passively diffuse across the phospholipid bilayer of microbial cell membranes.

Once inside the cytoplasm, which typically maintains a neutral or slightly alkaline pH, the this compound molecule dissociates, releasing a proton (H+) and the sorbate anion. This process leads to two primary antimicrobial consequences: the accumulation of anions to potentially toxic levels and the acidification of the cytoplasm, which disrupts the cellular proton motive force and inhibits numerous metabolic functions. The direct correlation between the concentration of undissociated this compound and its inhibitory effect has been well-established.

The following Graphviz diagram illustrates the fundamental principle of pH-dependent activity.

Caption: pH-dependent uptake and dissociation of this compound in a microbial cell.

Core Antimicrobial Mechanisms

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of disruptive effects on cellular structures and functions.

Disruption of Cell Membrane and Transport Systems

This compound directly impacts the cell membrane. Treatment with potassium sorbate has been shown to increase the hydrophobicity of the cell wall and cause damage to the outer membrane. As a lipophilic molecule, it can perturb the membrane's lipid architecture, altering its fluidity and permeability. Furthermore, this compound is a more potent uncoupler of the membrane potential than other weak acid preservatives like acetic acid. This dissipation of the electrochemical gradient across the membrane disrupts essential processes such as ATP synthesis and solute transport.

Inhibition of Key Metabolic Enzymes

A primary mechanism of this compound is the inhibition of numerous critical enzymes. This inhibition disrupts essential metabolic pathways, leading to cellular stasis or death. The enzymes targeted are diverse and include:

-

Glycolysis and Fermentation: Enzymes such as enolase and lactate dehydrogenase are inhibited, disrupting carbohydrate metabolism.

-

Citric Acid Cycle: Key enzymes including malate dehydrogenase, isocitrate dehydrogenase, succinate dehydrogenase, and fumarase are inhibited, crippling cellular respiration.

-

Sulfhydryl Enzymes: this compound effectively inhibits enzymes containing critical sulfhydryl (-SH) groups, such as fumarase and aspartase. The proposed mechanism involves a thiol addition reaction between the this compound molecule and the cysteine residues of the enzyme.

-

Other Enzymes: Catalase and peroxidase activity are also suppressed by this compound.

The following diagram visualizes the enzymatic targets of this compound within central metabolism.

Caption: this compound's inhibition of key enzymes in central metabolic pathways.

Quantitative Data on Antimicrobial Activity

The concentration of this compound required for microbial inhibition varies depending on the target microorganism, pH, temperature, and the composition of the medium.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Microorganisms

| Microorganism Category | Species Example | Typical MIC Range (%) | pH Condition | Reference(s) |

| Molds | Aspergillus niger | 0.001 - 0.1 | Acidic | |

| Molds | Penicillium spp. | 0.05 - 0.3 | Acidic | |

| Yeasts | Saccharomyces cerevisiae | 0.01 - 0.03 | Acidic | |

| Yeasts | Candida albicans | 0.02 - 0.1 | Acidic | |

| Bacteria | Escherichia coli | 0.015 - 0.105 (15-105 mg/100ml) | Not specified | |

| Bacteria | Bacillus subtilis | >0.05 | Not specified |

Table 2: Specific Inhibitory Effects of this compound

| Effect Measured | Microorganism | This compound Concentration | Observed Inhibition | Reference(s) |

| Oxidative Phosphorylation | Escherichia coli (submicroscopic particles) | 0.037% (37 mg/100ml) | ~30% reduction | |

| Oxidative Assimilation (Glucose) | Saccharomyces cerevisiae | 0.015 - 0.105% (15-105 mg/100ml) | Inhibition observed |

Experimental Protocols

The study of this compound's antimicrobial mechanism involves a range of standard and specialized microbiological and biochemical assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock: Prepare a concentrated stock solution of this compound or potassium sorbate in a suitable solvent (e.g., ethanol or water). Adjust the pH of the final medium to the desired test value (e.g., pH 4.5).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi).

-

Inoculum Preparation: Culture the test microorganism to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for E. coli).

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.

The following diagram outlines the workflow for this protocol.

Caption: Experimental workflow for MIC determination using broth microdilution.

Enzyme Inhibition Assay

To quantify the inhibition of a specific enzyme (e.g., succinate dehydrogenase), a spectrophotometric assay can be employed.

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

-

Cell-Free Extract Preparation: Grow the target microorganism to the desired phase and harvest the cells. Lyse the cells using mechanical (e.g., sonication) or chemical methods to obtain a cell-free extract containing the enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing a substrate (succinate) and an artificial electron acceptor that changes color upon reduction (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Assay Setup: In a cuvette, combine the reaction buffer, the cell-free extract, and varying concentrations of this compound. A control reaction without this compound is essential.

-

Measurement: Initiate the reaction by adding the substrate. Monitor the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCPIP) over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is proportional to the slope of the absorbance vs. time plot. Calculate the percentage of inhibition for each this compound concentration relative to the control.

Cell Membrane Integrity Assay

Membrane damage can be assessed by measuring the leakage of intracellular components or by using fluorescent dyes.

Protocol: Propidium Iodide (PI) Uptake Assay

-

Cell Preparation: Harvest and wash microbial cells, then resuspend them in a suitable buffer (e.g., PBS) to a known density.

-

Treatment: Expose the cells to different concentrations of this compound for a defined period. Include an untreated control and a positive control (e.g., heat-killed cells).

-

Staining: Add propidium iodide (PI) to each cell suspension. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.

-

Analysis: Analyze the cell populations using a flow cytometer. The percentage of fluorescent (PI-positive) cells corresponds to the percentage of cells with damaged membranes.

Conclusion

The antimicrobial action of this compound is a complex and synergistic process rather than a result of a single mechanism. Its effectiveness stems from its ability to cross the cell membrane in its undissociated form, subsequently acidifying the cytoplasm and disrupting the proton motive force. This is compounded by the direct inhibition of a wide array of enzymes crucial for central metabolism and the physical disruption of cell membrane integrity and function. A thorough understanding of these mechanisms is vital for optimizing its application as a preservative and for guiding the development of novel antimicrobial strategies. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for professionals engaged in this field.

References

Sorbic Acid's Impact on Yeast Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of sorbic acid on mitochondrial respiration in yeast. It is designed to be a comprehensive resource, detailing the quantitative impact of this widely used preservative on yeast physiology, outlining key experimental methodologies, and visualizing the underlying molecular pathways.

Executive Summary

This compound, a common food preservative, exhibits a potent inhibitory effect on the growth of many yeast species. This inhibitory action is not primarily due to cytosolic acidification, as classically proposed for weak-acid preservatives.[1][2] Instead, emerging evidence strongly indicates that this compound's primary target is mitochondrial respiration.[3][4][5] This guide synthesizes the current understanding of this mechanism, presenting key data, experimental protocols, and pathway diagrams to elucidate the complex interactions between this compound and yeast mitochondria. The findings reveal that this compound preferentially inhibits respiratory metabolism over fermentation, a key insight into why fermentative yeast species often exhibit higher resistance. The downstream consequences of this inhibition include the production of reactive oxygen species (ROS), damage to mitochondrial DNA leading to "petite" colony formation, and defects in iron-sulfur cluster biogenesis.

Quantitative Effects of this compound on Yeast Growth and Respiration

The inhibitory effect of this compound on yeast is significantly more pronounced during respiratory growth compared to fermentative growth. This has been demonstrated across different yeast species, including Saccharomyces cerevisiae and the major spoilage yeast Zygosaccharomyces bailii.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound on Yeast Growth

| Yeast Species | Carbon Source (Metabolism) | This compound MIC (mM) | Reference |

| Saccharomyces cerevisiae | Glycerol (Respiration) | 1.8 | |

| Glucose (Fermentation) | >1.8 (growth limited to ≤0.7 mM) | ||

| Zygosaccharomyces bailii | Glycerol (Respiration) | 3.1 | |

| Glucose (Fermentation) | 6.6 | ||

| Rhodotorula glutinis (respiration-only) | Glycerol (Respiration) | 0.46 |

Table 2: Effect of this compound on Respiration Rates in Yeast

| Yeast Species | This compound Concentration (mM) | Inhibition of O₂ Consumption & CO₂ Production | Time | Reference |

| Saccharomyces cerevisiae | 1.8 | ~80% | 120 min | |

| Zygosaccharomyces bailii | 3.5 | Significant reduction | Not specified | |

| Rhodotorula glutinis | 0.46 | Significant reduction | Not specified |

Table 3: this compound-Induced Mitochondrial Damage

| Yeast Species | This compound Concentration (mM) | Effect | Reference |

| Saccharomyces cerevisiae | 0.75 | ~2.3-fold increase in petite-colony frequency |

Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above.

Measurement of Yeast Growth Inhibition (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound for different yeast species under respiratory and fermentative conditions.

Protocol:

-

Media Preparation: Prepare Yeast Extract-Peptone (YEP) medium (pH 4.0) supplemented with either 3% (w/v) glucose for fermentative growth or 3% (w/v) glycerol for respiratory growth.

-

This compound Dilutions: Prepare a series of dilutions of this compound in the respective media.

-

Inoculation: Inoculate the media with the yeast species of interest at a standardized cell density.

-

Incubation: Incubate the cultures at a controlled temperature (e.g., 24°C) with shaking (e.g., 120 rpm) for an extended period (e.g., 14 days).

-

Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to determine cell growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Analysis of Mitochondrial Respiration (Warburg Manometry)

Objective: To quantify the effect of this compound on the rate of oxygen consumption and carbon dioxide production in yeast.

Protocol:

-

Cell Culture: Grow yeast cells in YEP medium (pH 4.0) with 3% (w/v) glycerol to ensure respiratory metabolism.

-

Warburg Manometry Setup: Prepare Warburg manometer flasks containing the yeast cell suspension.

-

This compound Treatment: Add this compound to the treatment flasks at the predetermined MIC. A control flask without this compound should be run in parallel.

-

Measurement: Monitor the changes in gas volume (O₂ consumption and CO₂ production) over time at a constant temperature (e.g., 24°C) with shaking.

-

Data Analysis: Calculate the rates of oxygen consumption and carbon dioxide production for both control and treated cells.

Quantification of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular accumulation of ROS in yeast cells upon exposure to this compound.

Protocol:

-

Cell Culture and Treatment: Grow yeast cells to the mid-logarithmic phase and expose them to sub-inhibitory concentrations of this compound.

-

Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE).

-

Flow Cytometry or Fluorescence Microscopy: Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the fluorescence intensity, which is proportional to the intracellular ROS levels.

Petite Colony Formation Assay

Objective: To assess mitochondrial DNA damage by quantifying the frequency of "petite" (respiration-deficient) mutants.

Protocol:

-

Cell Culture and Treatment: Grow yeast cells in the presence and absence of sub-inhibitory concentrations of this compound.

-

Plating: Plate appropriate dilutions of the cultures onto a non-fermentable carbon source medium, such as YEP-glycerol agar.

-

Colony Counting: Count the total number of colonies and the number of small ("petite") colonies that are unable to grow or grow very poorly on the glycerol medium.

-

Frequency Calculation: Calculate the petite-colony frequency as the ratio of petite colonies to the total number of colonies.

Signaling Pathways and Mechanisms of Action

This compound's inhibition of mitochondrial respiration triggers a cascade of cellular events. The following diagrams illustrate the proposed mechanisms.

References

- 1. Weak-acid preservatives: pH and proton movements in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that this compound does not inhibit yeast as a classic 'weak acid preservative' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Preservative this compound Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

The Structure-Activity Relationship of Sorbic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, and its salts have long been utilized as antimicrobial preservatives in the food and pharmaceutical industries.[1] Its efficacy, particularly against yeasts and molds, is well-documented.[2] However, the full potential of this compound and its derivatives as therapeutic agents or more potent preservatives remains an active area of research. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel analogs with enhanced antimicrobial properties, broader spectrum of activity, and improved physicochemical characteristics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the influence of structural modifications, and the experimental methodologies used in its evaluation.

Core Structure and Physicochemical Properties

This compound, or (2E,4E)-hexa-2,4-dienoic acid, is a short-chain unsaturated carboxylic acid with the chemical formula CH₃(CH)₄COOH.[1] Its antimicrobial activity is intrinsically linked to its chemical structure and physicochemical properties, most notably its pKa of 4.76.[1] This dictates the equilibrium between the undissociated (lipophilic) and dissociated (hydrophilic) forms in solution. The undissociated form is considered more antimicrobially potent as it can more readily diffuse across the lipid-rich microbial cell membrane.[2] Consequently, the antimicrobial efficacy of this compound is highly pH-dependent, with greater activity observed in acidic environments.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound is multifactorial, involving the disruption of cell membrane function, inhibition of key metabolic enzymes, and interference with cellular signaling pathways.

Intracellular Acidification

Upon passive diffusion across the cell membrane in its undissociated form, this compound dissociates in the higher intracellular pH environment, releasing protons and leading to a decrease in cytoplasmic pH. This intracellular acidification can disrupt various pH-sensitive cellular processes, including glycolysis and other metabolic pathways, ultimately inhibiting microbial growth.

Enzyme Inhibition

This compound is known to inhibit a variety of microbial enzymes, particularly those containing essential sulfhydryl groups in their active sites. The α,β-unsaturated carbonyl system in this compound can act as a Michael acceptor, reacting with nucleophilic thiol groups of cysteine residues in enzymes. This covalent modification can lead to irreversible enzyme inactivation. Key enzymes of carbohydrate metabolism and the citric acid cycle, such as enolase, lactate dehydrogenase, and succinate dehydrogenase, have been identified as targets.

Targeting Respiration

Recent studies have suggested that this compound specifically targets cellular respiration. This explains why fermentative yeasts, which are less reliant on respiration, tend to be more resistant to this compound. The inhibition of respiration may be linked to the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Structure-Activity Relationship of this compound Derivatives

Modifications to the core structure of this compound can significantly impact its antimicrobial activity, solubility, and pH dependence.

Esters of this compound

Esterification of the carboxylic acid group can lead to derivatives with altered lipophilicity and potentially broader pH activity, as they are not dependent on pH for their undissociated state. Studies have shown that certain esters, such as isopropyl sorbate, exhibit outstanding antimicrobial properties compared to this compound and potassium sorbate.

Amides of this compound

Amide derivatives of this compound, particularly those conjugated with amino acid esters, have shown significant improvements in antimicrobial activity. For instance, isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate has demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against Bacillus subtilis and Staphylococcus aureus compared to this compound. A key advantage of these amide derivatives is their pH-independent antimicrobial activity.

Quantitative Data on Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | pH | MIC (ppm) | Reference |

| Campylobacter coli | 5.5 | < 500 | |

| Escherichia coli | 5.5 | 500 | |

| Staphylococcus aureus | 5.5 | 500 | |

| Aspergillus niger (conidia) | 4.0 | 504 (4.5 mM) | |

| Aspergillus niger (mycelia) | 4.0 | 168 (1.5 mM) | |

| Yeast Cocktail | 4.5 | 666 (5.94 mM) | |

| Yeast Cocktail | 4.0 | 432 (3.85 mM) | |

| Yeast Cocktail | 3.5 | 358 (3.19 mM) |

Table 2: Comparative Antimicrobial Activity of this compound and Its Derivatives

| Compound | Microorganism | MIC (mM) | Reference |

| This compound | Bacillus subtilis | > 2 | |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | 0.17 | |

| This compound | Staphylococcus aureus | > 2 | |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | 0.50 | |

| This compound | Candida albicans | - | |

| Isopropyl Sorbate | Candida albicans | - | |

| Ethyl Sorbate | Candida albicans | - |

Note: '-' indicates data not explicitly found in the provided search results in the specified units.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Stock solution of the test compound (this compound or derivative)

-

Pipettes and sterile tips

Procedure:

-

Dispense 100 µL of sterile culture medium into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

Inoculate each well (except for a sterility control well) with 10 µL of the standardized microbial suspension.

-

Include a growth control well containing only medium and inoculum.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).

Synthesis of this compound Amide Derivatives with Amino Acid Esters

This protocol outlines a general procedure for the synthesis of this compound amides.

Materials:

-

This compound

-

Amino acid ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve the amino acid ester hydrochloride and triethylamine in dichloromethane.

-

To this solution, add this compound and 4-dimethylaminopyridine.

-

Cool the reaction mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired this compound amide derivative.

Workflow for Investigating this compound SAR

The investigation of the structure-activity relationship of this compound and its derivatives typically follows a systematic workflow.

Conclusion

The structure-activity relationship of this compound is a rich field of study with significant implications for the development of new antimicrobial agents. The core structural features, including the carboxylic acid group and the conjugated double bonds, are crucial for its activity. However, strategic modifications, such as esterification and amidation, can lead to derivatives with enhanced potency, a broader spectrum of activity, and reduced pH dependency. A thorough understanding of these relationships, guided by systematic experimental evaluation and quantitative analysis, will continue to drive the innovation of more effective and safer antimicrobial compounds based on the this compound scaffold.

References

- 1. Evidence that this compound does not inhibit yeast as a classic 'weak acid preservative' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Weak Acid Preservative this compound Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Sorbic Acid as a Preservative

Introduction

Sorbic acid, chemically known as (2E,4E)-hexa-2,4-dienoic acid, is a natural organic compound first isolated from the berries of the rowan tree (Sorbus aucuparia)[1][2]. It stands as one of the most common and effective food preservatives globally, prized for its efficacy against a wide spectrum of yeasts and molds, and to a lesser extent, bacteria[2][3]. Its widespread adoption in the food, beverage, and pharmaceutical industries is attributed to its physiological inertness, organoleptic neutrality, and high efficiency, particularly in acidic to weakly acidic conditions[4]. This technical guide provides an in-depth exploration of the historical milestones, from its initial discovery to its establishment as a cornerstone of modern food preservation technology. It details the scientific journey of its isolation, the elucidation of its antimicrobial properties, its chemical synthesis, and the mechanisms by which it safeguards against microbial spoilage.

The Initial Discovery and Isolation

The history of this compound begins in 1859 with the German chemist August Wilhelm von Hofmann. While at the Royal College of Chemistry in London, Hofmann was investigating the components of rowanberry oil. Through distillation of the oil from unripe berries, he successfully isolated a compound he named "parathis compound". This compound was later identified as the δ-lactone of this compound. Hofmann demonstrated that through hydrolysis with a strong alkali or acid, parathis compound could be converted into an isomeric, more stable acid, which he named this compound, referencing its origin from the Sorbus genus. Although present in the berries, this compound itself was not detected directly in the juice of ripe or unripe berries, which contain parathis compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | American Society of Baking [asbe.org]

- 3. Understanding this compound as a Food Preservative and Its Benefits for Food Safety-monosodium glutamate sale [tengerchemical.com]

- 4. Food applications of this compound and its salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of pKa on the Antimicrobial Efficacy of Sorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the acid dissociation constant (pKa) of sorbic acid and its antimicrobial activity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data, experimental protocols, and visual representations of the underlying principles.

Introduction to this compound

This compound (2,4-hexadienoic acid) is a naturally occurring organic compound first isolated from the berries of the mountain ash tree (Sorbus aucuparia).[1] It and its more water-soluble salt, potassium sorbate, are widely used as preservatives in food, beverages, pharmaceuticals, and cosmetics due to their efficacy against a broad spectrum of yeasts and molds, and to a lesser extent, bacteria.[1][2] The antimicrobial potency of this compound is intrinsically linked to its pKa and the pH of the surrounding environment.

The Critical Role of pKa

The pKa is the pH value at which an acid exists in equilibrium, with 50% of its molecules in the undissociated (protonated) form and 50% in the dissociated (anionic) form. The pKa of this compound is approximately 4.76 .[3][4] This value is a critical determinant of its antimicrobial activity.

The prevailing theory is that the undissociated form of this compound is the primary antimicrobial agent . This is because the uncharged, undissociated molecule is lipophilic and can readily penetrate the microbial cell membrane. Once inside the cytoplasm, which typically has a pH near neutral (around 7.0), the this compound molecule dissociates, releasing a proton (H+) and the sorbate anion. This leads to a decrease in the intracellular pH, which can inhibit the activity of various essential enzymes and disrupt cellular transport processes, ultimately leading to the inhibition of microbial growth. Some studies also suggest a membrane-active mechanism, particularly in yeasts, where this compound may directly inhibit the plasma membrane H+-ATPase proton pump.

The Henderson-Hasselbalch equation can be used to calculate the percentage of undissociated this compound at a given pH:

% Undissociated = 100 / (1 + 10^(pH - pKa))

As the pH of the environment decreases below the pKa of this compound, the equilibrium shifts towards the undissociated form, resulting in enhanced antimicrobial activity. Conversely, at pH values significantly above the pKa, the majority of this compound exists in its dissociated, less effective form.

Quantitative Data: pH-Dependent Antimicrobial Activity

The following tables summarize the quantitative relationship between pH and the antimicrobial efficacy of this compound, expressed as the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Dissociation of this compound at Various pH Values

| pH | % Undissociated this compound |

| 3.0 | 98.3% |

| 3.5 | 94.8% |

| 4.0 | 85.5% |

| 4.5 | 65.9% |

| 4.76 (pKa) | 50.0% |

| 5.0 | 36.1% |

| 5.5 | 15.3% |

| 6.0 | 5.5% |

| 6.5 | 1.8% |

| 7.0 | 0.6% |

Data calculated using the Henderson-Hasselbalch equation with a pKa of 4.76.

Minimum Inhibitory Concentration (MIC) of this compound against Bacteria at Different pH Values

| Bacterium | pH 5.5 (ppm) | pH 6.0 (ppm) |

| Erwinia carotovora | 25 | >50 |

Data sourced from a study on food spoilage microorganisms.

Minimum Inhibitory Concentration (MIC) of this compound against Yeasts at Different pH Values

| Yeast | pH 3.5 (mM) | pH 4.0 (mM) | pH 4.5 (mM) |

| Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, Candida diddensiae) | 3.19 | 3.85 | 5.94 |

Data expressed as undissociated this compound.

Minimum Inhibitory Concentration (MIC) of this compound against Molds at Different pH Values

| Mold | pH 5.2 (mg/kg) | pH 7.2 (mg/kg) |

| Spoilage Molds | 1429 | >1988 |

Data from a study on antifungal activity in baked products.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a this compound solution with a strong base and monitoring the pH change.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Prepare the this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

-

Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Set up the Titration: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titrate the Solution: Begin stirring the solution gently. Add small, precise increments of the standardized 0.1 M NaOH solution from the buret.

-

Record Data: After each addition of NaOH, record the volume added and the corresponding pH reading once it stabilizes.

-

Continue Titration: Continue adding the titrant until the pH has risen significantly, well past the expected equivalence point.

-

Determine the pKa: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the steepest part of the curve or by calculating the first or second derivative of the titration curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

This compound stock solution

-

Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) adjusted to the desired pH.

-

Microorganism culture in the logarithmic growth phase.

-

Sterile 96-well microtiter plates.

-

Pipettes

-

Incubator

Procedure:

-

Prepare this compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the sterile broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate the Microorganism: Prepare a standardized inoculum of the test microorganism in sterile broth. The final concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 100 µL of the inoculum to each well containing the this compound dilution.

-

Controls: Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Mechanism and Influencing Factors

Logical Relationship of this compound's Antimicrobial Activity

Caption: Factors influencing the antimicrobial activity of this compound.

Proposed Mechanism of Action of this compound

Caption: Simplified mechanism of this compound's antimicrobial action.

Conclusion

The pKa of this compound is a fundamental property that dictates its antimicrobial efficacy. The strong dependence of its activity on the pH of the medium, with optimal performance in acidic conditions, is a direct consequence of the requirement for the undissociated form to penetrate microbial cells. A thorough understanding of this principle is essential for the effective application of this compound as a preservative in various industries. The provided data and protocols offer a solid foundation for researchers and professionals to optimize the use of this important antimicrobial agent.

References

- 1. extension.iastate.edu [extension.iastate.edu]

- 2. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 3. Modelling of the antifungal activity of propionic and this compound against spoilage moulds and validation in bread and cake [thesis.unipd.it]

- 4. Minimum Inhibitory Concentration (MIC) of Propionic Acid, this compound, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbic acid, a naturally occurring α,β-unsaturated carboxylic acid, is widely utilized as a preservative in the food, pharmaceutical, and cosmetic industries due to its well-established antimicrobial properties. Its chemical structure, characterized by a conjugated diene system and a carboxylic acid functional group, dictates its reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on aspects relevant to research, drug development, and formulation science. Quantitative data are summarized in tabular format for ease of reference. Detailed experimental protocols for key analytical techniques are provided, and metabolic and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties